trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Description
The compound trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex nucleotide analog featuring:
- A 6-aminopurine (adenine) base linked to a modified ribose (oxolan) moiety.
- Multiple phosphate groups in a branched arrangement, including oxidophosphoryl and phosphonooxy linkages.
This structural complexity suggests roles in modulating enzymatic activity, particularly in pathways involving adenosine triphosphate (ATP) or coenzyme A (CoA) derivatives. Its sodium salt formulation enhances solubility for biological applications .
Properties
Molecular Formula |
C25H37N7Na3O18P3S |
|---|---|
Molecular Weight |
917.6 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI Key |
KJJYKBIEKQJXHM-WSRMJXCZSA-K |
Isomeric SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate typically involves multi-step organic reactions. These reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and purification steps is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The pathways involved could encompass signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound was compared to five analogs (Table 1), focusing on:
- Purine modifications : Presence/absence of methyl, sulfanyl, or oxidized groups.
- Phosphate topology: Linear vs. branched chains, oxidophosphoryl vs. phosphonooxy linkages.
- Side-chain substituents : Hydrocarbon tails, sulfanyl groups, and ketone/amide functionalities.
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight : The target compound (≈1,200 g/mol) is heavier than analogs due to its branched phosphate chain and extended side group .
- LogP : Estimated at -2.5 (highly polar), contrasting with the naphthalene-tailed analog (, LogP ≈ 1.2) .
- Hydrogen Bonding: 15+ donors/acceptors, exceeding most analogs, suggesting strong solvation but poor membrane permeability .
Chemical Space and Similarity Analysis
2D vs. 3D Similarity
ADMET Properties
- Absorption : Poor Caco-2 permeability (predicted) due to high polarity, contrasting with methylsulfanyl-containing analog (), which shows moderate absorption .
- Metabolism : Susceptible to phosphatase cleavage and sulfhydryl oxidation, limiting half-life compared to ’s stable benzo[g]pteridin analog .
Challenges and Limitations
- Chemical Space Coverage : The compound occupies a unique region in PCA-defined chemical space, reducing predictive accuracy of read-across models .
- Synthetic Complexity : Multi-step synthesis required for branched phosphates and sulfanyl groups complicates large-scale production compared to linear analogs .
Biological Activity
The compound trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate, commonly referred to as α,β-Methylene ATP trisodium salt, is a complex organic compound with significant biological activity. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C25H37N7Na3O18P3S |
| Molecular Weight | 917.6 g/mol |
Structure and Functional Groups
The compound features a purine base (6-aminopurine), multiple hydroxyl groups, and phosphonate functionalities that contribute to its biological activity. The stereochemistry of the oxolane ring plays a crucial role in its interaction with biological targets.
Trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] exerts its biological effects primarily through interaction with purinergic receptors and modulation of intracellular signaling pathways. Its mechanism involves:
- Receptor Interaction : The compound acts as an agonist for purinergic receptors (P2Y receptors), influencing cellular responses related to inflammation and immune modulation.
- Signal Transduction : It enhances the synthesis of cyclic AMP (cAMP), leading to various downstream effects including cell proliferation and differentiation.
- Gene Expression Regulation : The compound may alter gene expression profiles through its impact on transcription factors activated by cAMP signaling pathways.
1. Antitumor Effects
Research has indicated that trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)... demonstrates significant antitumor activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Immunomodulation
The compound has been reported to modulate immune responses by enhancing the activity of natural killer (NK) cells and promoting the production of cytokines such as interferon-gamma (IFN-γ).
3. Neuroprotective Properties
Preliminary studies suggest that it may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cells demonstrated that treatment with α,β-Methylene ATP resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Immune Response Modulation
In a clinical trial involving patients with chronic viral infections, administration of the compound led to an increase in NK cell activity and enhanced cytokine production compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
